
Xylazine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylazine(1+) is an organic cation that is the conjugate acid of xylazine, obtained by the protonation of the thiazine nitrogen. It is a conjugate acid of a xylazine.
Aplicaciones Científicas De Investigación
Alpha(2)-Adrenoceptor Agonist and Endogenous Opioid Release
Xylazine, primarily known as an alpha(2)-adrenoceptor agonist, is extensively used in veterinary medicine and animal experimentation. A study by Romero et al. (2009) suggests that xylazine induces peripheral antinociception, likely by activating alpha(2C)-adrenoceptors and triggering the release of endogenous opioids that act on their receptors (Romero et al., 2009).
Activation of Adenosine Monophosphate-Activated Protein Kinase Pathway
Shi et al. (2016) explored the role of the AMPK signaling pathway in xylazine's analgesic mechanism within the central nervous system of rats. Their findings suggest that xylazine alters the activities of LKB1 and AMPK in the central nervous system, indicating an influence on the regulatory signaling pathway of analgesia in the rat brain (Shi et al., 2016).
ATP-Sensitive K(+) Channels Involvement
Another study by Romero and Duarte (2009) indicates that xylazine's peripheral antinociceptive effect might result from K(ATP)-channel activation. This effect was specifically observed in the presence of glibenclamide, a blocker of K(ATP) channels, underscoring the involvement of these channels in xylazine's mechanism of action (Romero & Duarte, 2009).
Interaction with the Endocannabinoid System
Romero et al. (2020) highlighted xylazine's interaction with the endocannabinoid system. They found that its peripheral antinociceptive effect was mediated via anandamide release and subsequent CB1 cannabinoid receptor activation (Romero et al., 2020).
Effect on Hormonal, Metabolic, and Cardiorespiratory Responses
Rizk et al. (2012) investigated xylazine's effects on hormonal, metabolic, and cardiorespiratory responses in dairy cows during claw trimming. Their study suggests that xylazine decreases hormonal and metabolic stress responses, although it augments the respiratory depressive effect of lateral recumbency (Rizk et al., 2012).
Propiedades
Nombre del producto |
Xylazine(1+) |
|---|---|
Fórmula molecular |
C12H17N2S+ |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-3-ium-2-amine |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/p+1 |
Clave InChI |
BPICBUSOMSTKRF-UHFFFAOYSA-O |
SMILES |
CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
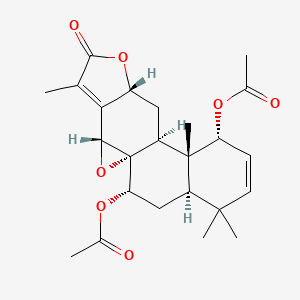
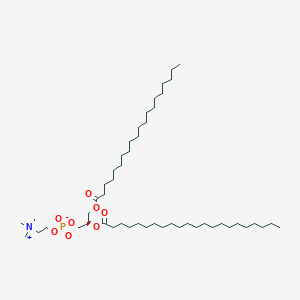
![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)

![Methyl 1-(hexopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1263752.png)
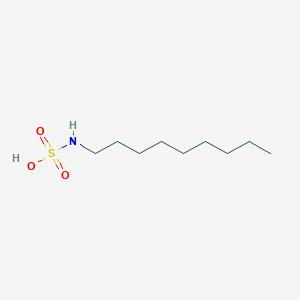
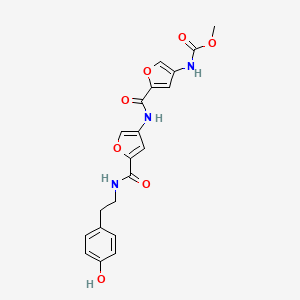
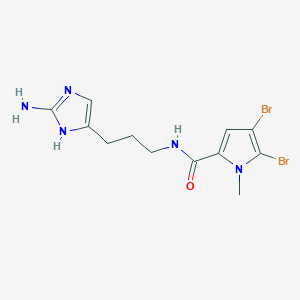
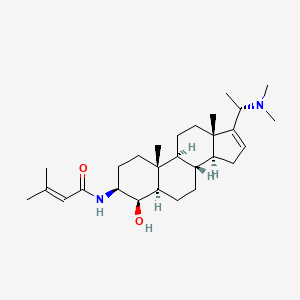
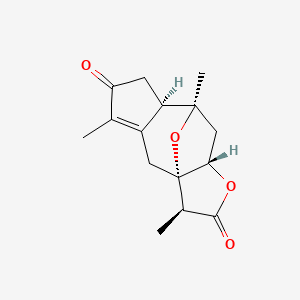
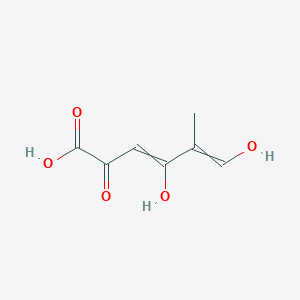
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)